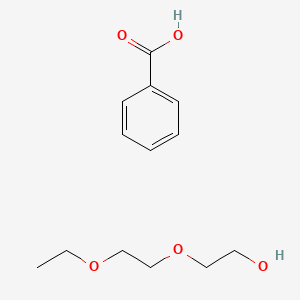
Benzoic acid;2-(2-ethoxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-(2-ethoxyethoxy)ethanol is an organic compound that combines the properties of benzoic acid and 2-(2-ethoxyethoxy)ethanol. Benzoic acid is a simple aromatic carboxylic acid, while 2-(2-ethoxyethoxy)ethanol is a glycol ether. This compound is known for its versatility and is used in various industrial applications, including as a solvent and in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid can be synthesized through several methods, including the oxidation of toluene, the hydrolysis of benzamide, and the decarboxylation of phthalic acid . The preparation of 2-(2-ethoxyethoxy)ethanol involves the ethoxylation of ethanol, where ethanol reacts with ethylene oxide under controlled conditions .
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using oxygen in the presence of a cobalt or manganese catalyst . For 2-(2-ethoxyethoxy)ethanol, the industrial process involves the reaction of ethanol with ethylene oxide in the presence of a catalyst to produce the desired glycol ether .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(2-ethoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to produce benzene and carbon dioxide.
Esterification: Benzoic acid reacts with alcohols to form esters, such as ethyl benzoate.
Substitution: The hydroxyl group in 2-(2-ethoxyethoxy)ethanol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Esterification: Sulfuric acid is commonly used as a catalyst in esterification reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or halogenating agents.
Major Products Formed
Oxidation: Benzene and carbon dioxide.
Esterification: Esters such as ethyl benzoate.
Substitution: Various substituted glycol ethers.
Scientific Research Applications
Benzoic acid;2-(2-ethoxyethoxy)ethanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . 2-(2-ethoxyethoxy)ethanol acts as a solvent, enhancing the solubility and stability of various compounds in formulations .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: Another glycol ether with similar solvent properties.
Diethylene Glycol Monoethyl Ether: A glycol ether used in similar applications as 2-(2-ethoxyethoxy)ethanol.
Ethylene Glycol: A simpler glycol used as an antifreeze and in the production of polyesters.
Uniqueness
Benzoic acid;2-(2-ethoxyethoxy)ethanol is unique due to its combination of aromatic carboxylic acid and glycol ether properties, making it a versatile compound with applications in various fields, from industrial solvents to pharmaceuticals .
Properties
CAS No. |
90327-11-0 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
benzoic acid;2-(2-ethoxyethoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-8-5-6-9-4-3-7/h1-5H,(H,8,9);7H,2-6H2,1H3 |
InChI Key |
XMIZOIJJSZEJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


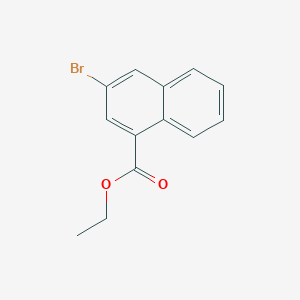
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
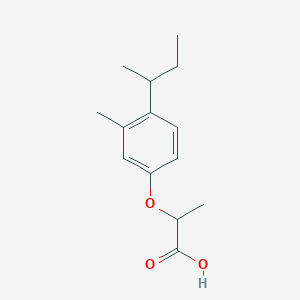
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
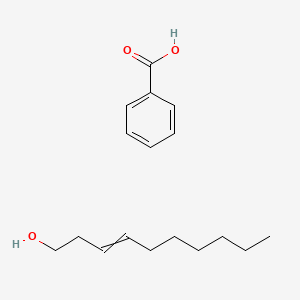
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)

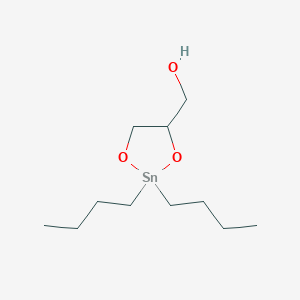
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
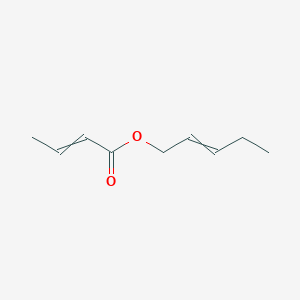
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
